molecular formula C5H9N B1245486 Tetrahydropyridine CAS No. 37497-65-7

Tetrahydropyridine

Cat. No.: B1245486
CAS No.: 37497-65-7
M. Wt: 83.13 g/mol
InChI Key: VSWICNJIUPRZIK-UHFFFAOYSA-N
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Description

Tetrahydropyridine is a heterocyclic compound with the chemical formula C5H9N. It exists in three isomeric forms, which differ by the location of the double bond within the ring structure. These isomers are 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine . This compound is primarily of theoretical interest, as the parent compounds are not widely found in nature. many substituted derivatives of this compound are known and have significant applications in various fields .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Tetrahydropyridine is similar to other nitrogen-containing heterocycles such as pyridine, dihydropyridine, and piperidine:

    Pyridine: Pyridine is a six-membered aromatic ring with one nitrogen atom.

    Dihydropyridine: Dihydropyridine is a partially saturated derivative of pyridine with two hydrogen atoms added.

    Piperidine: Piperidine is a fully saturated six-membered ring with one nitrogen atom.

Uniqueness of this compound:

Biological Activity

Tetrahydropyridine (THP) is a bicyclic organic compound that has garnered significant interest in pharmacology due to its diverse biological activities. This article explores the biological activity of THP, focusing on its derivatives, mechanisms of action, and implications for therapeutic applications.

Overview of this compound

This compound is characterized by a saturated six-membered ring containing five carbon atoms and one nitrogen atom. Its derivatives have been synthesized and studied extensively for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.

1. Anti-inflammatory Properties

THP derivatives have shown promising anti-inflammatory effects. For instance, certain N- and alpha-position substituted this compound derivatives demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) production in vitro and in vivo. Notably, compound 3o exhibited an IC50 value of 0.44 µM against lipopolysaccharide (LPS)-induced TNF-α production in human whole blood, while compound 3i showed an ID50 of 1.42 mg/kg in mice .

Table 1: Anti-inflammatory Activity of THP Derivatives

CompoundIC50 (µM)ID50 (mg/kg)Activity
3o0.44-In vitro inhibition of TNF-α
3i-1.42In vivo inhibition of TNF-α

2. Neuroprotective Effects

The neurotoxicity associated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is well-documented as it induces parkinsonism in humans and animal models. MPTP exposure leads to selective degeneration of dopaminergic neurons in the substantia nigra, mimicking Parkinson's disease symptoms . Research indicates that THP derivatives may counteract these neurotoxic effects through various mechanisms:

  • Cox-2 Modulation : Studies have shown that MPTP treatment increases cyclooxygenase-2 (Cox-2) expression in surviving dopaminergic neurons, suggesting a role for inflammatory pathways in neurodegeneration .
  • Neuroprotective Agents : Some THP derivatives have been identified as potential neuroprotective agents by inhibiting oxidative stress and inflammatory responses in neuronal cells .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of THP derivatives. For example, compounds synthesized through multicomponent reactions exhibited significant cytotoxicity against various cancer cell lines:

  • Table 2: Anticancer Activity of THP Derivatives
CompoundCell LineIC50 (µM)
49SK-N-SH11 ± 1.3
50SK-N-SH22 ± 1.3
51A54958 ± 4.1

These compounds demonstrated selective cytotoxicity, indicating their potential for further development as cancer therapeutics .

The biological activity of THP derivatives can be attributed to several mechanisms:

  • Receptor Agonism : Some THP compounds act as agonists at serotonin receptors (e.g., 5-HT2C), which may contribute to their therapeutic effects in conditions like obesity and depression .
  • Enzyme Inhibition : Certain derivatives have been found to inhibit acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms .

Case Studies

A notable case involved a patient with MPTP-induced parkinsonism who underwent deep brain stimulation (DBS). This case illustrated the translational potential of using MPTP as a model for studying Parkinson's disease therapies and highlighted the importance of THP-related compounds in developing neuroprotective strategies .

Properties

IUPAC Name

1,2,3,4-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWICNJIUPRZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436364
Record name Tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37497-65-7
Record name 1,2,3,4-Tetrahydropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37497-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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